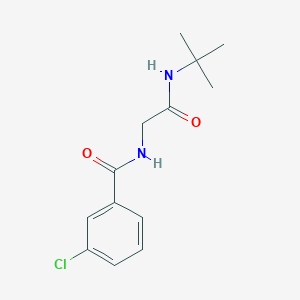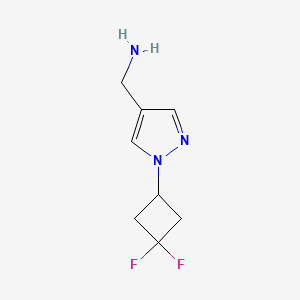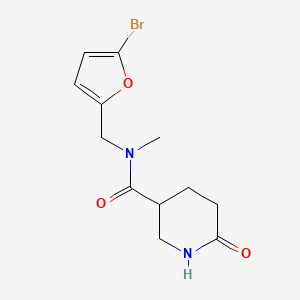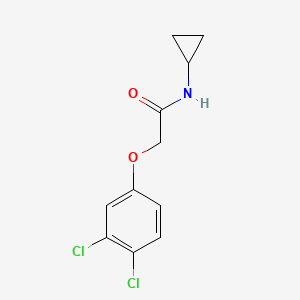![molecular formula C29H22Cl4N2O4 B14912061 N,N'-(Methylenedi-4,1-phenylene)bis[2-(2,4-dichlorophenoxy)acetamide]](/img/structure/B14912061.png)
N,N'-(Methylenedi-4,1-phenylene)bis[2-(2,4-dichlorophenoxy)acetamide]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N’-(Methylenedi-4,1-phenylene)bis[2-(2,4-dichlorophenoxy)acetamide] is a complex organic compound characterized by its unique structure, which includes two phenylene groups connected by a methylene bridge and substituted with dichlorophenoxy acetamide groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-(Methylenedi-4,1-phenylene)bis[2-(2,4-dichlorophenoxy)acetamide] typically involves the reaction of 4,4’-methylenedianiline with 2,4-dichlorophenoxyacetic acid in the presence of a coupling agent. The reaction is carried out under controlled conditions, often involving the use of solvents such as dichloromethane or toluene, and catalysts like dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bonds.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, is crucial to optimize the synthesis and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
N,N’-(Methylenedi-4,1-phenylene)bis[2-(2,4-dichlorophenoxy)acetamide] can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of amines.
Substitution: The dichlorophenoxy groups can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Amines, thiols
Major Products Formed
Oxidation: Quinones
Reduction: Amines
Substitution: Substituted derivatives
Aplicaciones Científicas De Investigación
N,N’-(Methylenedi-4,1-phenylene)bis[2-(2,4-dichlorophenoxy)acetamide] has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and polymers.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological activities.
Industry: Utilized in the production of specialty chemicals and materials, such as flame retardants and high-performance polymers.
Mecanismo De Acción
The mechanism of action of N,N’-(Methylenedi-4,1-phenylene)bis[2-(2,4-dichlorophenoxy)acetamide] involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. The dichlorophenoxy groups may play a role in binding to active sites, while the phenylene and methylene bridge provide structural stability and facilitate interactions with other molecules.
Comparación Con Compuestos Similares
Similar Compounds
- N,N’-(Methylenedi-4,1-phenylene)bis(2-methoxybenzamide)
- N,N’-(Methylenedi-4,1-phenylene)bis(4-methyl-1-piperazinecarboxamide)
- 1,1’-(Methylenedi-4,1-phenylene)bismaleimide
Uniqueness
N,N’-(Methylenedi-4,1-phenylene)bis[2-(2,4-dichlorophenoxy)acetamide] is unique due to the presence of dichlorophenoxy groups, which impart specific chemical and biological properties. These groups enhance the compound’s reactivity and potential bioactivity, distinguishing it from other similar compounds that may lack these functional groups.
This detailed article provides a comprehensive overview of N,N’-(Methylenedi-4,1-phenylene)bis[2-(2,4-dichlorophenoxy)acetamide], covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Propiedades
Fórmula molecular |
C29H22Cl4N2O4 |
|---|---|
Peso molecular |
604.3 g/mol |
Nombre IUPAC |
2-(2,4-dichlorophenoxy)-N-[4-[[4-[[2-(2,4-dichlorophenoxy)acetyl]amino]phenyl]methyl]phenyl]acetamide |
InChI |
InChI=1S/C29H22Cl4N2O4/c30-20-5-11-26(24(32)14-20)38-16-28(36)34-22-7-1-18(2-8-22)13-19-3-9-23(10-4-19)35-29(37)17-39-27-12-6-21(31)15-25(27)33/h1-12,14-15H,13,16-17H2,(H,34,36)(H,35,37) |
Clave InChI |
JSVNVUSESHQECM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1CC2=CC=C(C=C2)NC(=O)COC3=C(C=C(C=C3)Cl)Cl)NC(=O)COC4=C(C=C(C=C4)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3,5-Dichloro-4-[(4-iodobenzyl)oxy]benzaldehyde](/img/structure/B14912002.png)



![3-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)thiazolidine-4-carboxylic acid](/img/structure/B14912041.png)


![1,3,2-benzodioxaborole, 2-[(1E)-1-hexenyl]-](/img/structure/B14912064.png)

![[4-(4-benzylphenyl)-2-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-5-yl]acetic acid](/img/structure/B14912079.png)


